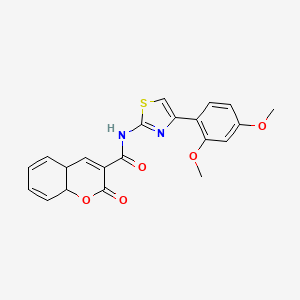

N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-oxo-4a,8a-dihydro-2H-chromene-3-carboxamide

Description

N-(4-(2,4-Dimethoxyphenyl)thiazol-2-yl)-2-oxo-4a,8a-dihydro-2H-chromene-3-carboxamide is a heterocyclic compound featuring a coumarin (2H-chromene) core fused with a thiazole ring via a carboxamide linkage. Its synthesis involves a solvent-free, piperidine-catalyzed reaction between 2-hydroxy-3-methoxybenzaldehyde and ethyl acetoacetate, yielding 3-acetyl-8-methoxy-2H-chromen-2-one as a key intermediate . The thiazole moiety is introduced through subsequent coupling reactions, resulting in a scaffold designed for enhanced bioactivity. This compound has been investigated for antimicrobial, antimalarial, and antifungal properties, attributed to its dual pharmacophoric groups: the coumarin ring (implicated in DNA intercalation) and the thiazole-carboxamide (known for modulating enzyme inhibition) .

Properties

IUPAC Name |

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-oxo-4a,8a-dihydrochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O5S/c1-26-13-7-8-14(18(10-13)27-2)16-11-29-21(22-16)23-19(24)15-9-12-5-3-4-6-17(12)28-20(15)25/h3-12,17H,1-2H3,(H,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYEVZSXBSYBGFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC4C=CC=CC4OC3=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-oxo-4a,8a-dihydro-2H-chromene-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article delves into the compound's structure, biological mechanisms, and various studies that highlight its efficacy.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 410.44 g/mol. The compound features a thiazole moiety and a chromene structure, which are known to contribute to various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C21H18N2O5S |

| Molecular Weight | 410.44 g/mol |

| CAS Number | 394227-32-8 |

Anticancer Activity

Research indicates that compounds containing thiazole and chromene structures exhibit significant anticancer properties. The mechanism of action often involves the induction of apoptosis in cancer cells through various pathways:

- Cytotoxicity : Studies have shown that similar thiazole derivatives have IC50 values in the low micromolar range against various cancer cell lines, indicating potent cytotoxic effects .

- Mechanistic Insights : Molecular dynamics simulations suggest that these compounds interact with key proteins involved in apoptosis regulation, such as Bcl-2, primarily through hydrophobic contacts .

For instance, a related compound demonstrated an IC50 value of 1.61 µg/mL against Jurkat cells, showcasing the potential of thiazole-containing compounds in cancer therapy .

Antimicrobial Activity

Thiazole derivatives have also been reported to possess antimicrobial properties:

- In vitro Studies : Several studies have evaluated the antimicrobial efficacy of thiazole derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of electron-donating groups has been linked to enhanced activity .

- Structure-Activity Relationship (SAR) : The SAR analysis indicates that modifications on the phenyl ring significantly influence antimicrobial potency. For example, the introduction of halogen substituents has been shown to improve activity against certain pathogens .

Case Studies

- Study on Antitumor Effects :

-

Antimicrobial Evaluation :

- In another investigation, several thiazole derivatives were synthesized and tested for their antibacterial properties. Results indicated that certain compounds exhibited comparable efficacy to standard antibiotics like norfloxacin, suggesting their potential use as alternative antimicrobial agents .

Comparison with Similar Compounds

Key Observations:

- Synthetic Efficiency : The target compound achieves a higher yield (94%) compared to derivatives like 13 (64%) due to optimized solvent-free conditions .

- Substituent Effects : The 2,4-dimethoxyphenyl group in the target compound enhances antimicrobial activity, while dichlorophenyl or fluorophenyl groups in analogs shift activity toward enzyme inhibition (e.g., α-glucosidase or kinases) .

- Core Modifications: Replacing the coumarin core with pyrimidinone (e.g., 18 in ) or substituting thiazole with imidazole-pyridine (e.g., 11a) alters target specificity, favoring kinase inhibition over broad antimicrobial effects .

Key Findings:

- The target compound’s 2,4-dimethoxy-thiazole group confers broader antimicrobial activity compared to analogues with electron-withdrawing substituents (e.g., chlorine in 13 ), which prioritize enzyme inhibition .

- Coumarin-thiazole hybrids generally exhibit lower cytotoxicity than pyrimidinone or imidazole derivatives, making them safer for antimicrobial applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.